molecular formula C23H15Cl2NO2S2 B11665458 (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11665458
M. Wt: 472.4 g/mol
InChI Key: XTUHUUCOPPPORK-CIAFOILYSA-N
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Description

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its complex structure, which includes a thiazolidinone ring, a phenyl group, and a dichlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazolidinone intermediate.

    Attachment of the Dichlorophenylmethoxy Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenylmethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenyl and dichlorophenylmethoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl and dichlorophenylmethoxy derivatives.

Scientific Research Applications

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in inflammatory and microbial pathways.

    Modulating Receptors: It may interact with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: In cancer research, the compound is studied for its ability to induce apoptosis in cancer cells through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a thioxo group instead of a sulfanylidene group.

    (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-oxo-1,3-thiazolidin-4-one: Similar structure with an oxo group instead of a sulfanylidene group.

Uniqueness

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenylmethoxy group enhances its potential as a bioactive compound, while the thiazolidinone ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C23H15Cl2NO2S2

Molecular Weight

472.4 g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H15Cl2NO2S2/c24-17-9-8-16(20(25)13-17)14-28-19-10-6-15(7-11-19)12-21-22(27)26(23(29)30-21)18-4-2-1-3-5-18/h1-13H,14H2/b21-12+

InChI Key

XTUHUUCOPPPORK-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

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